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Cat. No.: B12377283 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction to sBADA Fluorescence Imaging
sBADA (sulfonated BODIPY-FL 3-amino-D-alanine) is a green fluorescent D-amino acid

(FDAA) that serves as a powerful tool for visualizing and quantifying peptidoglycan (PG)

synthesis in live bacteria.[1] As a sulfonated derivative of BADA, sBADA exhibits increased

hydrophilicity and thermostability.[1] It is incorporated into the bacterial cell wall by the same

enzymes responsible for peptidoglycan biosynthesis, providing a direct and specific label of

active cell wall growth and remodeling.[2][3] This technology is invaluable for studying bacterial

physiology, including growth, division, and morphology, and for assessing the efficacy of

antimicrobial compounds that target the cell wall.[2]

The fluorescence signal from sBADA-labeled bacteria can be quantitatively analyzed to

provide insights into the rate and localization of cell wall synthesis. This is typically achieved

through fluorescence microscopy coupled with digital image analysis. By measuring

parameters such as fluorescence intensity and cell size, researchers can obtain robust

quantitative data on bacterial growth dynamics.

Optical Properties of sBADA:
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Property Value

Excitation Wavelength (λex) ~490 nm

Emission Wavelength (λem) ~510 nm

Emission Color Green

Experimental Protocols
Protocol 1: sBADA Labeling of Gram-Negative Bacteria
(e.g., Escherichia coli)
This protocol outlines the steps for labeling the peptidoglycan of E. coli with sBADA for

fluorescence microscopy analysis.

Materials:

E. coli culture in logarithmic growth phase

sBADA stock solution (e.g., 10 mM in DMSO)

Growth medium (e.g., LB broth)

Phosphate-buffered saline (PBS)

Microscope slides and coverslips

Fluorescence microscope with appropriate filter sets (e.g., for GFP or FITC)

Procedure:

Grow E. coli to the mid-logarithmic phase (OD600 ≈ 0.4-0.6) in your chosen growth medium.

Dilute the sBADA stock solution into the fresh growth medium to the desired final

concentration (typically 0.5-2 mM).

Add the sBADA-containing medium to the bacterial culture. The labeling duration can be

varied depending on the experimental goal:
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Short-pulse labeling (e.g., 30 seconds to 5 minutes): To visualize active sites of

peptidoglycan synthesis.

Long-pulse labeling (e.g., one to several generations): To label the entire cell wall.

After incubation, harvest the cells by centrifugation (e.g., 5000 x g for 5 minutes).

Wash the cells twice with PBS to remove unincorporated sBADA.

Resuspend the cell pellet in a small volume of PBS.

Mount a small aliquot of the cell suspension on a microscope slide with a coverslip.

Image the cells using a fluorescence microscope equipped with a filter set appropriate for

sBADA's excitation and emission spectra.

Protocol 2: sBADA Labeling of Gram-Positive Bacteria
(e.g., Bacillus subtilis)
This protocol is adapted for Gram-positive bacteria, which have a thicker peptidoglycan layer.

Materials:

Bacillus subtilis culture in logarithmic growth phase

sBADA stock solution (e.g., 10 mM in DMSO)

Growth medium (e.g., TSB or LB broth)

Phosphate-buffered saline (PBS)

Microscope slides and coverslips

Fluorescence microscope with appropriate filter sets

Procedure:

Culture B. subtilis to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).
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Prepare the sBADA-containing growth medium at the desired final concentration (typically

0.5-2 mM).

Incubate the bacterial culture with the sBADA medium. Due to the thicker cell wall, labeling

times may need to be optimized.

Short-pulse labeling (e.g., 1 to 10 minutes): For visualizing active synthesis.

Long-pulse labeling (e.g., 30 minutes to one generation): For uniform cell wall labeling.

Harvest the cells by centrifugation.

Wash the cells thoroughly with PBS (two to three times) to reduce background fluorescence.

Resuspend the cells in PBS.

Prepare slides for microscopy and image the labeled bacteria.

Protocol 3: Quantitative Image Analysis using
ImageJ/Fiji
This protocol provides a step-by-step workflow for quantifying the fluorescence intensity of

sBADA-labeled bacteria from microscopy images.

Software: ImageJ or Fiji (Fiji is just ImageJ)

Procedure:

Open Image: Open the fluorescence microscopy image file in ImageJ/Fiji.

Split Channels (if necessary): If the image has multiple channels, split them by navigating to

Image > Color > Split Channels.

Background Subtraction: To correct for uneven illumination and background noise, use the

background subtraction tool: Process > Subtract Background. A rolling ball radius of 50

pixels is often a good starting point, but this may need to be optimized based on the image.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b12377283?utm_src=pdf-body
https://www.benchchem.com/product/b12377283?utm_src=pdf-body
https://www.benchchem.com/product/b12377283?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Set Scale: If the image has a scale bar, calibrate the image to obtain measurements in

physical units (e.g., micrometers): Analyze > Set Scale.

Image Thresholding: To segment the bacteria from the background, use image thresholding:

Image > Adjust > Threshold. Adjust the threshold to select the fluorescent bacteria.

Analyze Particles: To measure the fluorescence intensity of individual bacteria, use the

"Analyze Particles" function: Analyze > Analyze Particles.

In the dialog box, you can set parameters for size and circularity to exclude debris and

non-bacterial objects.

Select "Display results" and "Add to Manager".

Measure Fluorescence Intensity:

Go to Analyze > Set Measurements. Ensure that "Mean Gray Value," "Area," and

"Integrated Density" are selected.

The results table will display the measurements for each identified bacterium.

Calculate Corrected Total Cell Fluorescence (CTCF): To account for background

fluorescence more accurately, calculate the CTCF using the following formula:

CTCF = Integrated Density - (Area of selected cell × Mean fluorescence of background)

The background fluorescence can be measured by selecting a region of interest in the

background of the image.

Data Export: The data from the results table can be copied and pasted into a spreadsheet

program for further statistical analysis.

Quantitative Data Presentation
The following tables provide examples of how quantitative data from sBADA fluorescence

imaging experiments can be structured.

Table 1: Comparison of sBADA Fluorescence Intensity in Different Bacterial Species
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Bacterial Species
Mean Fluorescence
Intensity (Arbitrary Units)

Standard Deviation

E. coli 8542 ± 976

B. subtilis 12453 ± 1582

S. aureus 10987 ± 1234

Table 2: Effect of an Antibiotic on Peptidoglycan Synthesis in E. coli Measured by sBADA
Fluorescence

Treatment
Concentration
(µg/mL)

Mean Fluorescence
Intensity (Arbitrary
Units)

% Inhibition of PG
Synthesis

Control (no antibiotic) 0 9876 0%

Antibiotic X 1 6543 33.7%

Antibiotic X 5 3210 67.5%

Antibiotic X 10 1543 84.4%

Mandatory Visualizations

Cytoplasm Cell Membrane Periplasm / Extracellular

UDP-NAG UDP-NAM
MurA, MurB

Lipid I
MraY

Lipid II
MurG

Flippase (MurJ)

sBADA

Penicillin-Binding
Proteins (PBPs)Nascent Peptidoglycan

Transglycosylation
(PBPs)

Cross-linked Peptidoglycan
Transpeptidation

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b12377283?utm_src=pdf-body
https://www.benchchem.com/product/b12377283?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Peptidoglycan synthesis pathway and sBADA incorporation.
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Caption: Experimental workflow for sBADA fluorescence imaging.
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Caption: Quantitative image analysis workflow using ImageJ/Fiji.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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